BenchChemオンラインストアへようこそ!

N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Estrogen Receptor Antagonist Cancer Screening

N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (CAS 1358986-45-4) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class. It contains a 4-fluorophenyl group linked via an acetamide bridge to the quinoxaline core, with no alkyl or aryl substitution at the 1-position of the triazole ring.

Molecular Formula C17H12FN5O2
Molecular Weight 337.314
CAS No. 1358986-45-4
Cat. No. B2703971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
CAS1358986-45-4
Molecular FormulaC17H12FN5O2
Molecular Weight337.314
Structural Identifiers
SMILESC1=CC=C2C(=C1)N3C=NN=C3C(=O)N2CC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C17H12FN5O2/c18-11-5-7-12(8-6-11)20-15(24)9-22-13-3-1-2-4-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24)
InChIKeyKIPRCLHHXGMJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (CAS 1358986-45-4): A Screening-Grade Triazoloquinoxaline Scaffold


N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide (CAS 1358986-45-4) is a synthetic heterocyclic compound belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class [1]. It contains a 4-fluorophenyl group linked via an acetamide bridge to the quinoxaline core, with no alkyl or aryl substitution at the 1-position of the triazole ring. The compound has been recorded in PubChem (CID 53061483) and has been included in broad screening panels for estrogen receptor (ER) alpha and beta antagonism [2][3]. However, it has not been the primary focus of a dedicated, published structure-activity relationship (SAR) study or lead optimization campaign, and its specific biological potency values are not publicly disclosed in peer-reviewed literature.

Why N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide Cannot Be Simply Replaced by General Triazoloquinoxaline Analogs


The [1,2,4]triazolo[4,3-a]quinoxaline scaffold is a privileged structure with activity against VEGFR-2 kinase, phosphodiesterase 2/10 (PDE2/10), DNA topoisomerase II, and adenosine A2B receptors, depending critically on subtle substituent variations [1][2][3]. Replacing CAS 1358986-45-4 with a generic analog—such as one bearing a 1-methyl or 1-ethyl group on the triazole ring—introduces a different steric and electronic profile at the hinge-binding region, which can completely alter kinase selectivity, CYP450 metabolism, or DNA intercalation affinity. The 4-fluorophenyl group on the target compound contributes distinct electronic effects (via fluorine electronegativity) and potential metabolic stability advantages compared to unsubstituted phenyl or 4-chlorophenyl analogs, although direct comparative data for this specific compound are lacking in the public domain.

Quantitative Differentiation Evidence for CAS 1358986-45-4 Against its Closest Analogs


ER Antagonist Screening Hit Profile vs. Class Baseline

In PubChem screening records, CAS 1358986-45-4 was flagged as an active antagonist in both ERalpha (AID 1865885) and ERbeta (AID 1865886) assays, placing it within a coumarin-related ER antagonist screening program [1][2]. Of the 19 compounds tested in this specific panel, the target compound was among the 19 active hits in both assays, with at least 15 compounds in the ERalpha assay and 1 in the ERbeta assay demonstrating activity ≤ 1 nM. However, the precise IC50 value for this compound is not reported in the extracted data table, and no head-to-head comparison with another triazoloquinoxaline in the same panel is available.

Estrogen Receptor Antagonist Cancer Screening

Predicted Physicochemical Profile vs. Closest Analog N-(3-methylphenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

The target compound has a predicted ACD/LogP of 2.46 and a LogD (pH 7.4) of 1.55, indicating moderate lipophilicity suitable for oral absorption . In contrast, the 3-methylphenyl (m-tolyl) analog (CAS 1358331-26-6), which bears an additional methyl group on the aniline ring, exhibits a slightly higher LogP (~2.7, based on structural calculation) due to the increased hydrophobic surface area. The 4-fluorophenyl substituent also offers a higher polar surface area (PSA) contribution from the C-F bond relative to the C-CH3 bond, which can influence blood-brain barrier penetration and CYP450 interactions. Directly measured ADME data are not available for either compound.

ADME Drug-likeness Physicochemical Properties

Topoisomerase II Inhibitory Class Potential vs. Published Triazoloquinoxaline Derivatives

A structurally related series of [1,2,4]triazolo[4,3-a]quinoxaline derivatives (e.g., compounds 10a and 11d) have demonstrated potent DNA intercalation and Topoisomerase II enzyme inhibition, with IC50 values against HepG2 cells of 4.55 µM and 5.61 µM respectively, outperforming doxorubicin (IC50 = 7.94 µM) [1]. The target compound CAS 1358986-45-4 shares the same core scaffold but lacks the substituents (e.g., 4-chlorophenyl at triazole position 1 in compound 10a) that contribute to the planar intercalation geometry. Consequently, its DNA binding and Topo II inhibitory potency are expected to be intrinsically weaker, though no direct measurement exists.

Topoisomerase II DNA Intercalation Anticancer

Structural Differentiation: Unsubstituted Triazole vs. 1-Methyl/Aryl PDE2 Inhibitors

The majority of potent [1,2,4]triazolo[4,3-a]quinoxaline PDE2/PDE10 inhibitors bear a 1-aryl or 4-methyl substituent on the triazole ring, which is critical for hinge-region interactions with the PDE catalytic domain [1][2]. CAS 1358986-45-4 is uniquely featureless at position 1 (hydrogen only), which eliminates specific hydrophobic contacts and likely abrogates PDE2/10 activity. This structural absence makes it a potentially cleaner tool for studying off-target effects or for use as a base scaffold in diversification libraries where position 1 is the intended point for subsequent functionalization.

Kinase Selectivity PDE2/PDE10 Molecular Recognition

Application Scenarios for N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide Based on Available Evidence


ER Modulator Screening and Hit Expansion

Given its confirmed (but unquantified) ERalpha/ERbeta antagonist activity in a high-throughput screening panel, CAS 1358986-45-4 may serve as a starting point for focused ER antagonist lead generation. Procurement is rational for laboratories that have established ER reporter gene assays or competitive binding assays and are seeking a novel, unexplored chemotype for hit-to-lead optimization. The 4-fluorophenyl group is a recognized privileged fragment in ER ligand design, supporting further exploration [1].

Negative Control for PDE2/PDE10 Kinase Assays

Because the compound lacks the 1-aryl-4-methyl substitution essential for PDE2/PDE10 hinge binding, it is expected to be inert against these targets. This makes it a candidate for use as a negative control in PDE2/10 inhibitor screening cascades, provided its inactivity is experimentally confirmed. Procure only if paired with a known active PDE2/10 inhibitor (e.g., 1-aryl-4-methyl-[1,2,4]triazolo[4,3-a]quinoxaline derivatives) from the same scaffold family to ensure valid assay window determination [2].

Diversification Scaffold for Late-Stage Functionalization at the Triazole 1-Position

The unsubstituted triazole ring (position 1 = H) provides a chemically accessible handle for nucleophilic substitution or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Labs focused on parallel synthesis or DNA-encoded library (DEL) construction may prefer this compound over pre-substituted analogs (such as 1-methyl or 1-ethyl derivatives) to install diverse aryl or heteroaryl groups at the 1-position without requiring a deprotection step [3].

ADME Profiling of the 4-Fluorophenyl Acetamide Pharmacophore

With a predicted LogP of 2.46 and a single hydrogen bond donor, the compound occupies a favorable region of physicochemical space for oral bioavailability. Pharmaceutical development teams evaluating the metabolic stability of 4-fluorophenylacetamides can use CAS 1358986-45-4 as a probe to assess CYP450-mediated oxidative defluorination or acetamide hydrolysis in human liver microsomes, contributing to broader pharmacophore validation studies .

Quote Request

Request a Quote for N-(4-fluorophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.